molecular formula C17H13N3S B5544617 4-(2-METHYL-1H-INDOL-3-YL)-2-(4-PYRIDYL)-1,3-THIAZOLE

4-(2-METHYL-1H-INDOL-3-YL)-2-(4-PYRIDYL)-1,3-THIAZOLE

Cat. No.: B5544617
M. Wt: 291.4 g/mol
InChI Key: YRNQLGPOHOMGHY-UHFFFAOYSA-N
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Description

4-(2-METHYL-1H-INDOL-3-YL)-2-(4-PYRIDYL)-1,3-THIAZOLE is a heterocyclic compound that features an indole, pyridine, and thiazole moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-1H-INDOL-3-YL)-2-(4-PYRIDYL)-1,3-THIAZOLE typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor like 2-methylindole, various functionalization reactions can be employed.

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate thioamide and α-haloketone derivatives.

    Coupling with Pyridine: The final step might involve coupling the indole-thiazole intermediate with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could be used to modify the pyridine or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

4-(2-METHYL-1H-INDOL-3-YL)-2-(4-PYRIDYL)-1,3-THIAZOLE could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways due to its structural similarity to bioactive molecules.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)-2-(4-pyridyl)-1,3-thiazole: Similar structure but without the methyl group.

    4-(2-Methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole: Similar but with a different position of the pyridine ring.

Uniqueness

The presence of the methyl group and the specific positioning of the pyridine ring might confer unique properties, such as different binding affinities or reactivity profiles, compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-11-16(13-4-2-3-5-14(13)19-11)15-10-21-17(20-15)12-6-8-18-9-7-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNQLGPOHOMGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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